molecular formula C20H24ClN5O B12776629 3-(3-(4-Phenyl-1-piperazinyl)propyl)-1,2,3-benzotriazin-4(3H)-one monohydrochloride CAS No. 91532-12-6

3-(3-(4-Phenyl-1-piperazinyl)propyl)-1,2,3-benzotriazin-4(3H)-one monohydrochloride

Cat. No.: B12776629
CAS No.: 91532-12-6
M. Wt: 385.9 g/mol
InChI Key: VEEHOAXAJUDYKA-UHFFFAOYSA-N
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Description

((Phenyl-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazine core, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Phenyl-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazine core, followed by the introduction of the piperazine and phenyl groups. Common reagents used in these steps include phenylhydrazine, piperazine, and various alkylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the attainment of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

((Phenyl-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((Phenyl-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it suitable for various organic transformations.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its unique structure allows it to interact with specific biological targets, providing insights into molecular mechanisms.

Medicine

In medicine, ((Phenyl-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride has potential applications as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical properties contribute to the durability and functionality of these materials.

Mechanism of Action

The mechanism of action of ((Phenyl-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and modulating biological pathways. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazine derivatives: These compounds share the benzotriazine core and exhibit similar stability and reactivity.

    Piperazine derivatives: Compounds with piperazine rings are known for their biological activity and are used in various therapeutic applications.

Uniqueness

((Phenyl-4 piperazinyl-1)-3 propyl)-3-3H-benzotriazine-1,2,3 one-4 hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

CAS No.

91532-12-6

Molecular Formula

C20H24ClN5O

Molecular Weight

385.9 g/mol

IUPAC Name

hydron;3-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,3-benzotriazin-4-one;chloride

InChI

InChI=1S/C20H23N5O.ClH/c26-20-18-9-4-5-10-19(18)21-22-25(20)12-6-11-23-13-15-24(16-14-23)17-7-2-1-3-8-17;/h1-5,7-10H,6,11-16H2;1H

InChI Key

VEEHOAXAJUDYKA-UHFFFAOYSA-N

Canonical SMILES

[H+].C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3N=N2)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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